4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde
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Overview
Description
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde is an organic compound with the molecular formula C16H13ClF2O2. It is characterized by the presence of a benzaldehyde group attached to a propyl chain, which is further substituted with a 2-chloro-3,6-difluorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Nitration and Reduction: The resulting compound undergoes nitration followed by reduction to introduce the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of greener solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzoic acid.
Reduction: 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions due to its ability to interact with various biological targets
Mechanism of Action
The mechanism of action of 4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,6-difluorobenzaldehyde: Shares the difluorophenoxy group but lacks the propyl chain.
3-Chlorobenzaldehyde: Contains a similar benzaldehyde structure but with different substituents.
4-Bromo-3-(2,6-difluorophenoxy)propylbenzaldehyde: Similar structure with a bromo substituent instead of chloro
Uniqueness
4-[3-(2-Chloro-3,6-difluorophenoxy)propyl]benzaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
921630-62-8 |
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Molecular Formula |
C16H13ClF2O2 |
Molecular Weight |
310.72 g/mol |
IUPAC Name |
4-[3-(2-chloro-3,6-difluorophenoxy)propyl]benzaldehyde |
InChI |
InChI=1S/C16H13ClF2O2/c17-15-13(18)7-8-14(19)16(15)21-9-1-2-11-3-5-12(10-20)6-4-11/h3-8,10H,1-2,9H2 |
InChI Key |
WQSSAHCNEKHCOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCOC2=C(C=CC(=C2Cl)F)F)C=O |
Origin of Product |
United States |
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